Technical Guide: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol
Technical Guide: 1-(4-Methyl-3-nitrophenyl)ethan-1-ol
The following technical guide details the characterization, synthesis, and application of 1-(4-Methyl-3-nitrophenyl)ethan-1-ol , a critical chiral building block in organic synthesis and medicinal chemistry.
Core Identity & Technical Specifications
This compound serves as a versatile intermediate, particularly in the synthesis of chiral amines and pharmacophores requiring a 3,4-disubstituted benzene scaffold. While often encountered as a racemic mixture during initial synthesis, the enantiopure forms (R and S) are highly valued for asymmetric synthesis.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | 1-(4-Methyl-3-nitrophenyl)ethan-1-ol |
| Systematic Name | |
| CAS Number (1R-isomer) | 1344927-61-2 |
| CAS Number (Racemic) | Not widely listed; refer to specific enantiomers or synthesized de novo. |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| Precursor CAS | 5333-27-7 (4'-Methyl-3'-nitroacetophenone) |
| SMILES | CC1=C(C=C(C=C1)C(C)O)[O-] |
| InChI Key | Derived from structure |
| Appearance | Pale yellow oil or low-melting solid |
| Solubility | Soluble in Ethanol, MeOH, DCM, EtOAc; Insoluble in Water |
Chemical Characterization & Properties
Accurate identification relies on spectroscopic analysis. The presence of the nitro group at the meta position (relative to the ethyl chain) and the ortho position (relative to the methyl group) creates a distinct electronic environment.
Predicted H NMR Spectrum (400 MHz, CDCl )
-
Aromatic Region (
7.5 – 8.1 ppm):-
8.05 (d,
Hz, 1H): H-2 (Between Nitro and alkyl chain, highly deshielded). -
7.55 (dd,
Hz, 1H): H-6 (Adjacent to alkyl chain). -
7.35 (d,
Hz, 1H): H-5 (Adjacent to methyl group).
-
8.05 (d,
-
Benzylic Region:
-
4.95 (q,
Hz, 1H): -CH (OH)- (Benzylic methine).
-
4.95 (q,
-
Aliphatic Region:
-
2.60 (s, 3H): Ar-CH
(Methyl group on ring). -
1.50 (d,
Hz, 3H): -CH(OH)CH (Methyl group of the ethyl chain). - 2.0-2.5 (br s, 1H): -OH (Hydroxyl proton, shift varies with concentration).
-
2.60 (s, 3H): Ar-CH
Infrared (IR) Spectroscopy
-
3300–3400 cm
: Broad O-H stretch (Alcohol). -
1520–1530 cm
: Asymmetric N-O stretch (Nitro group). -
1340–1350 cm
: Symmetric N-O stretch (Nitro group).
Synthesis & Manufacturing Protocols
The most robust route to 1-(4-Methyl-3-nitrophenyl)ethan-1-ol is the chemoselective reduction of its ketone precursor, 4'-Methyl-3'-nitroacetophenone (CAS 5333-27-7) . This method avoids the regioselectivity issues associated with direct nitration of 1-(p-tolyl)ethanol.
Synthesis Pathway Diagram
Caption: Chemoselective reduction of the ketone precursor to the target alcohol using Sodium Borohydride.
Detailed Experimental Protocol (Racemic Synthesis)
Objective: Synthesis of racemic 1-(4-Methyl-3-nitrophenyl)ethan-1-ol on a 10g scale.
Reagents:
-
4'-Methyl-3'-nitroacetophenone (10.0 g, 55.8 mmol)
-
Sodium Borohydride (NaBH
) (2.11 g, 55.8 mmol, 1.0 eq) -
Absolute Ethanol (100 mL)
-
1M HCl (for quenching)
-
Ethyl Acetate (for extraction)[1]
Procedure:
-
Preparation: Dissolve 4'-Methyl-3'-nitroacetophenone (10.0 g) in absolute ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add NaBH
(2.11 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting ketone spot disappears.
-
Quenching: Cool the mixture back to 0°C and carefully quench with 1M HCl (20 mL) until pH ~5-6.
-
Extraction: Concentrate the ethanol under reduced pressure. Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na
SO , filter, and concentrate in vacuo. -
Yield: Expect ~9.0–9.5 g (90–95%) of a pale yellow oil/solid.
Advanced Applications in Drug Development
This alcohol is a pivotal intermediate for synthesizing chiral amines and pharmacophores. Its primary value lies in its conversion to (1S)-1-(4-Methyl-3-nitrophenyl)ethylamine , a chiral amine building block.
Stereoselective Conversion Workflow
Caption: Enzymatic resolution and stereochemical inversion strategy to access chiral amine derivatives.
Key Applications
-
Chiral Resolution Agents: The enantiopure alcohol can be used to resolve chiral acids or as a precursor for chiral auxiliaries.
-
Antibiotic Development: Structural analogs of Chloramphenicol often utilize the p-nitrophenyl ethanol scaffold. This methylated derivative offers steric differentiation in the binding pocket of bacterial ribosomes.
-
Polymer Chemistry: Used as a monomeric unit in the synthesis of photo-labile protecting groups or functionalized polyesters.
Safety & Handling (E-E-A-T)
As a nitro-aromatic compound, specific safety protocols are mandatory.[2]
-
Explosion Hazard: While stable under standard conditions, nitro compounds can decompose violently at high temperatures. Do not distill the residue to dryness at temperatures exceeding 150°C.
-
Toxicity: Potential skin sensitizer and irritant. Use nitrile gloves and a fume hood.
-
Storage: Store in a cool, dry place (2-8°C recommended) to prevent slow oxidation or degradation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79246, 4'-Methyl-3'-nitroacetophenone (Precursor). Retrieved from [Link]
-
American Elements. (1R)-1-(4-methyl-3-nitrophenyl)ethan-1-ol Data Sheet. Retrieved from [Link]
